molecular formula C12H23AlO2 B14318851 Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate CAS No. 107270-46-2

Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate

Cat. No.: B14318851
CAS No.: 107270-46-2
M. Wt: 226.29 g/mol
InChI Key: GSZYYAKANOFDAN-UHFFFAOYSA-N
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Description

Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate is an organoaluminum compound with a unique structure that includes both aluminum and organic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate typically involves the reaction of aluminum alkyls with esters. One common method involves the reaction of diisobutylaluminum hydride with methyl acrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The aluminum center can be oxidized to form aluminum oxides.

    Reduction: The compound can act as a reducing agent in organic synthesis.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: The compound itself can be used as a reducing agent, or it can be reduced further using hydrogen or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Aluminum oxides and modified organic fragments.

    Reduction: Reduced organic products and aluminum hydrides.

    Substitution: Substituted esters and alcohols.

Scientific Research Applications

Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate involves its ability to interact with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic addition and substitution. The ester group can also participate in reactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diisobutylaluminum hydride: A related organoaluminum compound used in similar applications.

    Methyl acrylate: A precursor in the synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate.

    Triisobutylaluminum: Another organoaluminum compound with different reactivity.

Uniqueness

This compound is unique due to its combination of an aluminum center with an ester group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions.

Properties

CAS No.

107270-46-2

Molecular Formula

C12H23AlO2

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate

InChI

InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-4(2)3;/h1H2,2H3;2*4H,1H2,2-3H3;

InChI Key

GSZYYAKANOFDAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Al](CC(C)C)C(=C)C(=O)OC

Origin of Product

United States

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